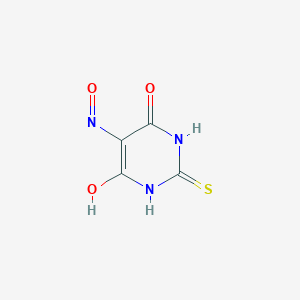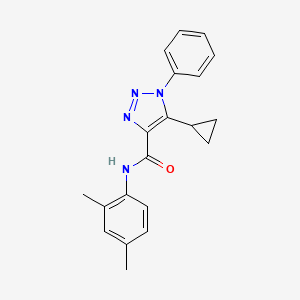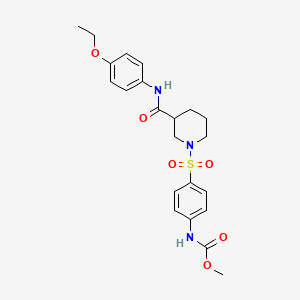
2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime, also known as 2-thioxo-4,5,6-triazin-3-one 5-oxime, is a heterocyclic compound that is found in a variety of natural products. It is a versatile compound that has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology.
Applications De Recherche Scientifique
2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology. In drug development, the compound has been used as a starting material for the synthesis of various drugs, such as antibiotics and anticancer agents. In biochemistry, it has been used in the study of enzyme inhibition, protein folding, and other cellular processes. In physiology, it has been used to study the effects of drugs on the body, as well as to study the effects of various hormones and neurotransmitters.
Mécanisme D'action
The exact mechanism of action of 2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime is not fully understood. However, it is believed that the compound binds to certain enzymes and proteins, resulting in the inhibition of their activity. It is also believed to interact with certain hormones and neurotransmitters, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime has been shown to have a variety of biochemical and physiological effects. In studies, the compound has been shown to inhibit the activity of certain enzymes and proteins, as well as to interact with certain hormones and neurotransmitters. It has also been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of scientific research applications. Additionally, it has a wide range of biochemical and physiological effects, making it useful in the study of various biological processes. However, it is not suitable for use in humans and is toxic in high doses, so it should be handled with caution in laboratory experiments.
Orientations Futures
There are a variety of potential future directions for research involving 2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime. One potential direction is the development of new drugs based on the compound. Additionally, further research into the biochemical and physiological effects of the compound could be useful in the study of various biological processes. Finally, research into the potential toxicity of the compound could help to improve safety protocols for laboratory experiments.
Méthodes De Synthèse
2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime can be synthesized from a variety of starting materials, including thiourea, nitromethane, and hydrazine. The most common method of synthesis involves the reaction of thiourea with nitromethane in the presence of a base, such as potassium carbonate. This reaction produces an intermediate compound, which is then reacted with hydrazine to form 2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime.
Propriétés
IUPAC Name |
6-hydroxy-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3S/c8-2-1(7-10)3(9)6-4(11)5-2/h(H3,5,6,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAXKZVVLBILDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)NC1=O)O)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-benzyl-2-(4-bromophenyl)-2-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2394324.png)

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2394327.png)
![2-(4-Chlorophenoxy)-2-methyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2394328.png)


![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2394334.png)

![5-Bromo-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2394336.png)
